molecular formula C17H13ClN2O3 B2868127 [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 303997-82-2

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No. B2868127
CAS RN: 303997-82-2
M. Wt: 328.75
InChI Key: GFWZEYWIQARPTC-MNDPQUGUSA-N
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Description

The compound “[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and an acetate group, which is a carboxylic acid ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (indole and chlorophenyl groups), a carbonyl group (part of the acetate ester), and a nitrogen atom (part of the indole and amino groups) . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution . The acetate group could undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Synthesis Techniques

  • Palladium-Catalyzed Oxidative C-H Functionalization : A novel synthesis method involving palladium-catalyzed oxidative C-H functionalization has been developed for creating compounds like (2-oxoindolin-3-ylidene)methyl acetates (Tang et al., 2008).

  • Stereoselective Synthesis in Anticancer Research : Stereoselective synthesis techniques have been employed for creating derivatives with potential anticancer activities. These methods involve the creation of compounds like (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates (Hassan et al., 2020).

  • Selective and Reversible 1,3-Dipolar Cycloaddition : This technique is used for the synthesis of functionalized Spiroisoxazolidines from 2-(2-oxoindoline-3-ylidene)acetates. This method has implications for creating compounds with potential anticancer properties (Karcev et al., 2022).

Antimicrobial Activities

  • Synthesis of Chromen-4-one Derivatives : A series of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives were synthesized and tested for their antimicrobial activity (Pervaram et al., 2018).

Biochemical Probing

  • Alpha-Nitro Ketone in Nicotinic Receptor Probes : Alpha-nitro ketone derivatives, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, have been synthesized to probe Drosophila nicotinic acetylcholine receptor interactions (Zhang et al., 2004).

Synthetic Applications

  • Synthesis of Clopidogrel Sulfate : An improved synthesis pathway for Clopidogrel sulfate involving compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, suitable for industrialization (Hu Jia-peng, 2012).

  • Synthesis of Dispirobisoxindole Derivatives : The reactivity pattern of E/Z isomerized alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has been studied for the creation of novel dispirobisoxindole derivatives, highlighting significant advancements in the field of synthetic organic chemistry (Dandia et al., 2013).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The indole group is a common feature in many biologically active compounds, and there is ongoing interest in the development of new indole derivatives with potential therapeutic applications . Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-11(21)23-19-16-14-4-2-3-5-15(14)20(17(16)22)10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZEYWIQARPTC-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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